molecular formula C16H20N2O7 B4077491 N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate

N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate

Cat. No.: B4077491
M. Wt: 352.34 g/mol
InChI Key: QVJSBWUFUVQRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and has been found to have a variety of applications in the field of biochemistry.

Mechanism of Action

The mechanism of action of N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate involves its ability to inhibit the activity of certain enzymes. Specifically, it has been found to be a potent inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a variety of effects on the central nervous system, including the potential to act as an antidepressant and anxiolytic.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate is its potency as an enzyme inhibitor. This makes it a valuable tool for studying biochemical pathways and the effects of various drugs on these pathways. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research on N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate. Some possible areas of study include its potential use as a therapeutic agent for various diseases, its effects on other biochemical pathways, and its potential use as a tool for studying the central nervous system. Further research is needed to fully understand the potential applications of this compound in scientific research.

Scientific Research Applications

N-allyl-N-[2-(2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate has been found to have a variety of applications in scientific research. One of the most promising applications is in the field of biochemistry, where it has been found to be a potent inhibitor of certain enzymes. This makes it a valuable tool for studying the biochemical pathways that are involved in various diseases.

Properties

IUPAC Name

N-[2-(2-nitrophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.C2H2O4/c1-3-9-15(10-4-2)11-12-19-14-8-6-5-7-13(14)16(17)18;3-1(4)2(5)6/h3-8H,1-2,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJSBWUFUVQRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCOC1=CC=CC=C1[N+](=O)[O-])CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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